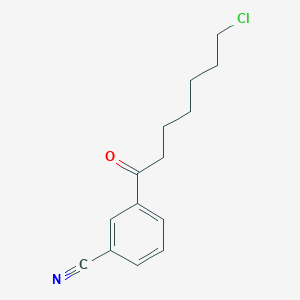

7-Chloro-1-(3-cyanophenyl)-1-oxoheptane

Description

Contextualization of Keto-Nitrile and Halogenated Alkyl Chain Scaffolds in Molecular Design

Keto-nitrile scaffolds are of significant interest in medicinal chemistry and materials science. The ketone functionality serves as a versatile handle for a multitude of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The nitrile group, with its linear geometry and electronic properties, can act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions within biological targets. nih.gov Furthermore, the nitrile group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, providing a gateway to a wide range of molecular architectures. libretexts.org

The incorporation of a halogenated alkyl chain into a molecular scaffold can profoundly influence its physicochemical properties. researchgate.net Halogen atoms, particularly chlorine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The presence of a halogen can also introduce specific steric and electronic effects that can be crucial for a compound's desired activity. researchgate.net In drug design, the strategic placement of a halogenated alkyl chain can be a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound. numberanalytics.comnumberanalytics.com

Significance of 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane as a Versatile Chemical Intermediate

This compound emerges as a molecule of considerable interest due to the unique combination of these three key functional groups: an aryl ketone, a nitrile, and a terminal chloroalkyl chain. This trifecta of reactivity makes it a highly versatile intermediate for the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science.

The 3-cyanophenyl moiety provides a handle for further aromatic substitutions, while the ketone can be a site for nucleophilic attack or reduction. The terminal chlorine on the heptyl chain is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. The interplay of these functionalities allows for a stepwise and controlled elaboration of the molecular structure, making this compound a valuable building block in multi-step synthetic sequences.

The following sections will delve into the specific chemical properties, a plausible synthetic route, and the potential applications of this intriguing molecule, highlighting its role as a pivotal intermediate in contemporary organic synthesis.

Chemical Profile of this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective utilization as a chemical intermediate. While detailed experimental data for this specific compound is not extensively available in public literature, its properties can be predicted based on the constituent functional groups.

Interactive Data Table of Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆ClNO | [Predicted] |

| Molecular Weight | 249.73 g/mol | [Predicted] |

| Appearance | Likely a solid at room temperature | [Predicted] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate. | [Predicted] |

| CAS Number | 898786-76-0 | nih.gov |

Spectroscopic Data (Predicted)

¹H NMR: Protons on the aromatic ring would appear in the aromatic region (δ 7.5-8.5 ppm). The methylene (B1212753) protons adjacent to the ketone and the chlorine would have distinct chemical shifts, as would the other methylene groups in the heptyl chain.

¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield shift (around δ 190-200 ppm). The nitrile carbon would also have a distinct chemical shift (around δ 115-125 ppm). Aromatic and aliphatic carbons would appear in their expected regions.

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be present (around 1680-1700 cm⁻¹). A sharp, medium-intensity band for the C≡N stretch of the nitrile would also be observable (around 2220-2240 cm⁻¹).

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 249.73, with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).

Synthesis and Reactivity

The synthesis of this compound can be conceptually approached through well-established synthetic methodologies, primarily the Friedel-Crafts acylation.

Plausible Synthetic Route: Friedel-Crafts Acylation

A likely and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzonitrile (B105546) with 7-chloroheptanoyl chloride. organic-chemistry.orgkhanacademy.org This electrophilic aromatic substitution reaction would introduce the 7-chloroheptanoyl group onto the benzonitrile ring.

The reaction would typically be carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent. nih.gov The regioselectivity of the acylation on the benzonitrile ring would be directed by the cyano group, which is a meta-directing deactivator. Therefore, the primary product would be the desired 3-substituted isomer.

Reactivity and Potential Transformations

The versatility of this compound as a chemical intermediate stems from the distinct reactivity of its three functional groups:

The Ketone Group: The carbonyl group can undergo a variety of transformations. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), or completely removed through Wolff-Kishner or Clemmensen reduction to yield an alkyl chain. It can also serve as an electrophilic site for the addition of organometallic reagents, such as Grignard reagents, to form tertiary alcohols.

The Nitrile Group: The nitrile functionality is a gateway to several other important functional groups. libretexts.org It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org Reduction of the nitrile group with a strong reducing agent like lithium aluminum hydride would produce a primary amine. openstax.org The nitrile group can also participate in cycloaddition reactions to form various heterocyclic systems.

The Chloroalkyl Chain: The terminal chlorine atom on the heptyl chain is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as azides, amines, thiols, and ethers, by reacting it with the corresponding nucleophiles. This functionalization is a key step in building molecular complexity.

The strategic and sequential manipulation of these three reactive centers allows for the synthesis of a diverse library of complex molecules from this single, versatile intermediate. This highlights the significance of this compound in synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(7-chloroheptanoyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c15-9-4-2-1-3-8-14(17)13-7-5-6-12(10-13)11-16/h5-7,10H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEWSADGBKJKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCCCCCCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645199 | |

| Record name | 3-(7-Chloroheptanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-76-0 | |

| Record name | Benzonitrile, 3-(7-chloro-1-oxoheptyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(7-Chloroheptanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Chloro 1 3 Cyanophenyl 1 Oxoheptane

Retrosynthetic Analysis and Strategic Disconnections for the Target Structure

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves breaking down the target molecule into simpler, commercially available, or easily synthesizable starting materials. For 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane, the analysis can be approached from several angles, primarily focusing on the formation of the ketone and the introduction of the two key fragments.

Disconnections Targeting the Ketone Moiety

The most logical disconnections for this compound are centered around the ketone functional group. This leads to two primary retrosynthetic pathways:

Acyl Substitution Approach: This involves a disconnection of the bond between the carbonyl carbon and the aromatic ring. This pathway suggests a Friedel-Crafts acylation or a related reaction, where an acylating agent is attacked by the aromatic ring. The synthons for this approach are a 3-cyanophenyl nucleophile and a 7-chloroheptanoyl electrophile.

Organometallic Approach: An alternative disconnection is between the carbonyl carbon and the alkyl chain. This strategy points towards the use of an organometallic reagent. The corresponding synthons would be a 3-cyanobenzoyl electrophile and a 6-chlorohexyl organometallic nucleophile, or a 3-cyanophenyl organometallic nucleophile and a 7-chloroheptanoyl electrophile.

Strategies for Incorporating the meta-Cyanophenyl and 7-Chloroheptanoyl Units

Based on the disconnections, two main strategies emerge for the assembly of the target molecule:

Strategy A: Friedel-Crafts Acylation. This is a classic method for forming aryl ketones. It would involve the reaction of a 7-chloroheptanoyl derivative, such as 7-chloroheptanoyl chloride, with benzonitrile (B105546). The cyano group is a meta-directing deactivator, which would favor the formation of the desired meta-substituted product.

Strategy B: Nucleophilic Acyl Substitution with an Organometallic Reagent. This approach offers more versatility. One possibility is the reaction of a Grignard reagent derived from 3-bromobenzonitrile (B1265711) with 7-chloroheptanoyl chloride. Another variation could involve the use of an organocuprate reagent, which can be more selective and tolerate a wider range of functional groups.

Synthesis of Key Precursors and Building Blocks

The successful execution of any synthetic strategy relies on the efficient preparation of the necessary starting materials.

Preparation of 3-Cyanobenzoyl Derivatives

For the organometallic and some acyl substitution routes, a 3-cyanobenzoyl derivative is required. The most common precursor is 3-cyanobenzoic acid, which can be converted to the more reactive 3-cyanobenzoyl chloride.

A standard method for this transformation is the reaction of 3-cyanobenzoic acid with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (B109758) or toluene, sometimes with a catalytic amount of dimethylformamide (DMF). The reaction proceeds readily to give 3-cyanobenzoyl chloride in high yield.

| Reactant | Reagent | Product |

| 3-Cyanobenzoic acid | Thionyl chloride (SOCl₂) | 3-Cyanobenzoyl chloride |

Synthesis of Appropriately Functionalized Heptanoic Acid Derivatives (e.g., 7-Chloroheptanoic Acid Derivatives)

The 7-chloroheptanoyl moiety is another crucial building block. The synthesis of 7-chloroheptanoic acid can be achieved through various methods, including the ring-opening of cyclic ethers or the functionalization of long-chain dicarboxylic acids.

Once 7-chloroheptanoic acid is obtained, it can be converted to the corresponding acyl chloride, 7-chloroheptanoyl chloride, using similar methods as for 3-cyanobenzoyl chloride, such as treatment with thionyl chloride or oxalyl chloride.

| Reactant | Reagent | Product |

| 7-Chloroheptanoic acid | Thionyl chloride (SOCl₂) | 7-Chloroheptanoyl chloride |

Carbon-Carbon Bond Forming Reactions

The final and most critical step in the synthesis is the formation of the carbon-carbon bond that connects the two key fragments.

A primary method for this transformation is the Friedel-Crafts acylation . In this approach, benzonitrile is acylated with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide. The electron-withdrawing nature of the cyano group deactivates the aromatic ring towards electrophilic substitution but directs the incoming acyl group to the meta position, leading to the desired product. It is important to control the reaction conditions to avoid potential side reactions.

An alternative and often milder approach involves the use of organometallic reagents . One such method is the Grignard reaction . A Grignard reagent can be prepared from 3-bromobenzonitrile by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This 3-cyanophenylmagnesium bromide can then be reacted with 7-chloroheptanoyl chloride. This reaction needs to be performed at low temperatures to prevent the Grignard reagent from reacting with the cyano group.

For greater functional group tolerance and to minimize side reactions, organocuprate reagents can be employed. A lithium di(3-cyanophenyl)cuprate could be prepared from 3-cyanophenyllithium and a copper(I) salt. This organocuprate would then react with 7-chloroheptanoyl chloride in a nucleophilic acyl substitution to form the target ketone. Organocuprates are known for their high selectivity in forming ketones from acyl chlorides.

| Reaction Type | Aryl Component | Acyl/Alkyl Component | Key Reagents |

| Friedel-Crafts Acylation | Benzonitrile | 7-Chloroheptanoyl chloride | AlCl₃ |

| Grignard Reaction | 3-Cyanophenylmagnesium bromide | 7-Chloroheptanoyl chloride | Mg, THF |

| Organocuprate Reaction | Lithium di(3-cyanophenyl)cuprate | 7-Chloroheptanoyl chloride | CuI, n-BuLi |

Each of these methods offers a viable route to this compound, with the choice of method depending on factors such as the availability of starting materials, desired yield, and the scale of the synthesis.

Classical Friedel-Crafts Acylation Approaches

The most traditional and direct method for synthesizing aryl ketones is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of 3-cyanobenzene (benzonitrile) with 7-chloroheptanoyl chloride.

The reaction is mediated by a Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common choice. numberanalytics.com The Lewis acid coordinates to the oxygen of the acyl chloride, which then dissociates to form a highly electrophilic acylium ion. This ion is then attacked by the aromatic ring.

However, the synthesis of this compound via this method is not without challenges. The cyano (-CN) group on the benzene (B151609) ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution. numberanalytics.com Consequently, harsher reaction conditions, such as higher temperatures and the use of a strong Lewis acid like AlCl₃, are typically required. Furthermore, because the product ketone can form a stable complex with the Lewis acid, a stoichiometric amount or even an excess of the catalyst is generally necessary. organic-chemistry.org

| Catalyst | Relative Strength | Typical Use Cases | Considerations for This Synthesis |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Strong | General-purpose, effective for electron-rich and moderately deactivated aromatics. numberanalytics.com | Likely the most effective choice due to the deactivated nature of 3-cyanobenzene, but requires stoichiometric amounts. |

| Ferric Chloride (FeCl₃) | Moderate | Milder conditions, suitable for more reactive aromatics. numberanalytics.com | May not be sufficiently reactive to promote acylation on the deactivated ring, potentially leading to low yields. |

| Zinc Chloride (ZnCl₂) | Moderate | Often used under milder conditions or in solvent-free systems. numberanalytics.com | Could be an option, especially if combined with other activation methods like microwave irradiation. |

| Boron Trifluoride (BF₃) | Moderate to Weak | Used for reactions involving sensitive functional groups. numberanalytics.com | Unlikely to be strong enough to overcome the deactivating effect of the cyano group. |

Alternative Coupling Methodologies (e.g., Organometallic Cross-Couplings)

Modern organic synthesis often employs palladium- or nickel-catalyzed cross-coupling reactions as powerful alternatives for forming carbon-carbon bonds, including the synthesis of ketones. wikipedia.org These methods offer advantages in terms of functional group tolerance and milder reaction conditions compared to classical Friedel-Crafts reactions.

Suzuki-Miyaura Coupling: The acyl Suzuki-Miyaura cross-coupling has been established as a useful technique for ketone synthesis. mdpi.com This reaction would involve the coupling of an organoboron reagent with an acyl halide. acs.org For the target molecule, the proposed route would be the reaction between 7-chloroheptanoyl chloride and 3-cyanophenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., cesium carbonate) under anhydrous conditions. mdpi.comnih.gov This method avoids the use of strong, stoichiometric Lewis acids and is often more tolerant of functional groups.

Negishi Coupling: The Negishi coupling is another powerful tool that utilizes an organozinc reagent. wikipedia.org The synthesis of the target ketone could be achieved by coupling 7-chloroheptanoyl chloride with a (3-cyanophenyl)zinc halide reagent. This reaction is also typically catalyzed by palladium or nickel complexes. wikipedia.orgresearchgate.net Negishi couplings are known for their high efficiency and selectivity in forming C-C bonds.

| Methodology | Key Reagents | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic Ring, Acyl Chloride | Lewis Acid (e.g., AlCl₃) | Direct, often uses inexpensive reagents. | Requires stoichiometric catalyst, harsh conditions for deactivated rings, limited functional group tolerance. |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Acyl Chloride | Palladium Complex | Mild conditions, high functional group tolerance, catalytic catalyst usage. acs.org | Requires pre-synthesis of boronic acid, potential sensitivity to air and moisture. |

| Negishi Coupling | Arylzinc Halide, Acyl Chloride | Palladium or Nickel Complex | High reactivity and yields, broad scope. wikipedia.org | Requires pre-synthesis of organozinc reagent, which can be moisture-sensitive. |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing the synthesis of this compound, particularly via the Friedel-Crafts pathway, is crucial for maximizing yield and minimizing byproducts. Key parameters that require careful consideration include the choice and amount of catalyst, solvent, reaction temperature, and stoichiometry of reactants.

Catalyst Stoichiometry : Due to the deactivating nature of the cyano group and the complexation of the product ketone with the Lewis acid, at least two equivalents of AlCl₃ are often required for such reactions to proceed to completion. acs.org

Solvent Selection : The choice of solvent can significantly influence reaction rates and selectivity. numberanalytics.com Common solvents for Friedel-Crafts acylation include chlorinated hydrocarbons like dichloromethane or dichloroethane. For particularly unreactive substrates, a more polar solvent like nitrobenzene (B124822) can be used, although its toxicity and potential for side reactions are drawbacks. numberanalytics.com

Temperature Control : The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of undesired side products or lead to decomposition. For deactivated substrates, a gradual increase in temperature from 0 °C to reflux may be necessary. numberanalytics.com

Reaction Time : Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time, ensuring complete conversion of the starting material without significant product degradation.

| Parameter | Initial Condition | Optimized Condition | Rationale |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.1 equivalents | 2.2 equivalents | Overcomes deactivation by the -CN group and complexation with the product ketone. acs.org |

| Solvent | Dichloromethane | 1,2-Dichloroethane | Higher boiling point allows for increased reaction temperature if needed, without resorting to more hazardous solvents like nitrobenzene. |

| Temperature | Room Temperature | 0 °C to 50 °C (gradual increase) | Initial low temperature controls the exothermic reaction, followed by heating to drive the reaction to completion. |

| Reactant Ratio (Acyl Chloride:Benzonitrile) | 1:1 | 1.1:1 | A slight excess of the acylating agent can help ensure full conversion of the more valuable aromatic substrate. |

Development of Novel and Green Synthetic Protocols

In line with the principles of green chemistry, modern synthetic efforts aim to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. numberanalytics.com

Catalyst-Free or Mild Reaction Conditions

A significant drawback of the classical Friedel-Crafts acylation is its reliance on large quantities of corrosive and moisture-sensitive Lewis acids. routledge.com Research into greener alternatives has focused on developing catalytic or even catalyst-free methods.

One promising approach involves the use of methanesulfonic anhydride, which can promote Friedel-Crafts acylations without the need for metallic or halogenated catalysts. organic-chemistry.org This methodology generates minimal waste and is more environmentally benign. While its effectiveness on strongly deactivated systems like 3-cyanobenzene would need to be specifically evaluated, it represents a significant step towards greener acylation processes. organic-chemistry.orgacs.org Additionally, solid acid catalysts, such as sulfated zirconia or certain zeolites, offer a heterogeneous alternative that simplifies product purification and allows for catalyst recycling, thereby reducing waste. rsc.orgchemijournal.com

Sustainable Solvent Systems and Energy-Efficient Processes

Replacing volatile and often toxic organic solvents is a primary goal of green chemistry. numberanalytics.com Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. rsc.org A DES formed from choline (B1196258) chloride and zinc chloride, for example, can function as both the solvent and the catalyst for Friedel-Crafts reactions, offering high yields and the potential for reuse. rsc.orgacs.org

Solvent-free reaction conditions represent another highly effective green strategy. researchgate.net By running the reaction neat (without any solvent), waste is dramatically reduced. These reactions can be facilitated by microwave irradiation, which often leads to a significant reduction in reaction times and energy consumption compared to conventional heating. organic-chemistry.org The combination of a solid-supported catalyst with microwave-assisted, solvent-free conditions could provide a highly efficient and environmentally friendly route to this compound.

| Solvent Type | Example(s) | Advantages | Disadvantages |

|---|---|---|---|

| Traditional (VOC) | Dichloromethane, Nitrobenzene | Well-established, effective solvating properties. | Toxic, environmentally harmful, difficult to recycle. |

| Green (Sustainable) | Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) | Low toxicity, biodegradable, often reusable, can also act as a catalyst. rsc.org | Higher viscosity, may require optimization for specific reactions. |

| Solvent-Free | None (neat reaction) | Eliminates solvent waste, high atom economy, often faster reaction rates (especially with microwave). researchgate.net | Not suitable for all substrates (melting points, viscosity), potential for localized overheating. |

Mechanistic Investigations of Chemical Transformations Involving 7 Chloro 1 3 Cyanophenyl 1 Oxoheptane

Reactivity Profiling of the Terminal Halogen Moiety

The terminal chlorine atom on the heptane (B126788) chain represents a primary site for nucleophilic attack and elimination reactions. The electron-withdrawing nature of the distant benzoyl group is unlikely to significantly influence the reactivity at this position.

Nucleophilic Substitution Reactions on the Chlorinated Heptane Chain

The primary alkyl chloride is susceptible to SN2 reactions with a variety of nucleophiles. The general mechanism involves the backside attack of the nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single, concerted step.

Table 1: Hypothetical Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 7-Hydroxy-1-(3-cyanophenyl)-1-oxoheptane |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 7-Methoxy-1-(3-cyanophenyl)-1-oxoheptane |

| Cyanide | Sodium Cyanide (NaCN) | 1-(3-Cyanophenyl)-1-oxoheptane-7-carbonitrile |

| Azide (B81097) | Sodium Azide (NaN₃) | 7-Azido-1-(3-cyanophenyl)-1-oxoheptane |

| Iodide (Finkelstein reaction) | Sodium Iodide (NaI) in Acetone | 7-Iodo-1-(3-cyanophenyl)-1-oxoheptane |

The efficiency of these reactions would be dependent on factors such as the strength of the nucleophile, the solvent, and the reaction temperature.

Elimination Reactions Leading to Alkene Formation

Treatment of 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane with a strong, sterically hindered base can induce an E2 elimination reaction. This would result in the formation of an alkene by the removal of a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon) and the simultaneous departure of the chloride ion.

Table 2: Potential Elimination Reaction Products

| Base | Reagent Example | Major Product |

| Sterically hindered base | Potassium tert-butoxide (t-BuOK) | 1-(3-Cyanophenyl)-1-oxohept-6-ene |

The use of a bulky base like potassium tert-butoxide would favor the formation of the terminal alkene (Hofmann product) due to steric hindrance, which makes the abstraction of the less hindered terminal proton more favorable.

Transformational Chemistry of the Ketone Functionality

The ketone group is a versatile functional handle for a range of chemical transformations, including reductions and carbon-carbon bond-forming reactions.

Selective Reduction Pathways to Alcohols and Alkanes

The ketone can be selectively reduced to a secondary alcohol or completely reduced to an alkane.

Table 3: Reduction Reactions of the Ketone Functionality

| Reagent | Conditions | Product |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol | 1-(3-Cyanophenyl)-7-chloroheptan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, then H₂O workup | 1-(3-Cyanophenyl)-7-chloroheptan-1-ol |

| Wolff-Kishner Reduction (H₂NNH₂, KOH) | High temperature | 3-(7-Chloroheptyl)benzonitrile |

| Clemmensen Reduction (Zn(Hg), HCl) | Reflux | 3-(7-Chloroheptyl)benzonitrile |

Sodium borohydride is a mild reducing agent that would selectively reduce the ketone to an alcohol without affecting the cyano or chloro groups. Lithium aluminum hydride, a stronger reducing agent, would also yield the alcohol but could potentially react with the cyano group under certain conditions. For complete reduction to the alkane, forcing conditions as seen in the Wolff-Kishner or Clemmensen reductions would be necessary.

Carbonyl Addition Reactions (e.g., Grignard, Wittig) and Condensation Reactions

The electrophilic carbon of the ketone is susceptible to attack by carbon nucleophiles, such as those found in Grignard reagents and Wittig ylides.

Grignard Reaction: Reaction with a Grignard reagent (R-MgBr) would lead to the formation of a tertiary alcohol after an acidic workup. For example, reacting with methylmagnesium bromide would yield 1-(3-cyanophenyl)-7-chloro-1-methylheptan-1-ol.

Wittig Reaction: The Wittig reaction provides a pathway to form an alkene by reacting the ketone with a phosphonium (B103445) ylide (Ph₃P=CHR). For instance, using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 3-(7-chlorohept-1-en-1-yl)benzonitrile.

Condensation reactions, such as the aldol (B89426) condensation, are also plausible if an enolizable proton is present. However, in this specific molecule, the ketone is an aryl ketone and lacks α-protons on the aromatic side, limiting the scope of self-condensation.

Cyanide Group Derivatization and Its Influence on Molecular Reactivity

The cyano group can undergo various transformations, although these reactions might be influenced by the presence of the other functional groups.

Hydrolysis: Acidic or basic hydrolysis of the nitrile would convert it into a carboxylic acid, yielding 3-(7-chloro-1-oxoheptyl)benzoic acid.

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This would produce 3-(aminomethyl)phenyl)(7-chloroheptyl)methanone.

Hydrolysis to Carboxylic Acids and Amides

The nitrile functional group (-C≡N) in this compound is susceptible to hydrolysis under both acidic and basic conditions, providing pathways to the corresponding carboxylic acid or amide. libretexts.orglumenlearning.com The reaction proceeds through the nucleophilic addition of water to the electrophilic carbon of the nitrile. lumenlearning.com

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.org The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid and an ammonium (B1175870) ion. lumenlearning.com

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous alkali solution, like sodium hydroxide. libretexts.org In this case, the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The resulting intermediate is protonated by water to form an amide, which is then hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia. libretexts.org Acidification of the reaction mixture in a subsequent step is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

The general schemes for these transformations are presented below.

Table 1: Conditions for Hydrolysis of the Nitrile Group

| Reaction Type | Reagents & Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acid Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | 7-Chloro-1-(3-carbamoylphenyl)-1-oxoheptane | 3-(7-Chloro-1-oxoheptanoyl)benzoic acid |

| Alkaline Hydrolysis | NaOH(aq) or KOH(aq), heat (reflux); then H₃O⁺ | Sodium 3-(7-chloro-1-oxoheptanoyl)benzoate | 3-(7-Chloro-1-oxoheptanoyl)benzoic acid |

Reduction to Amines and Imines

The ketone and nitrile moieties of this compound can be selectively or exhaustively reduced. The carbonyl group of the ketone is readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in

The nitrile group is reducible to a primary amine using stronger reducing agents such as LiAlH₄ or through catalytic hydrogenation. researchgate.net The reduction of nitriles with certain reagents can also proceed via an imine intermediate. For instance, selective reduction with diisobutylaluminium hydride (DIBAL-H) followed by hydrolysis can yield an aldehyde. ncert.nic.in

Reductive amination offers another synthetic route, where the ketone first condenses with a primary or secondary amine to form an imine or enamine in situ. masterorganicchemistry.comorganic-chemistry.org This intermediate is then reduced in the same pot to a more substituted amine. masterorganicchemistry.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the ketone before imine formation. masterorganicchemistry.com This process allows for the controlled introduction of new alkyl groups onto an amine nitrogen. nih.gov

Table 2: Reduction Pathways for this compound

| Functional Group | Reagents & Conditions | Product |

|---|---|---|

| Ketone | NaBH₄, MeOH | 7-Chloro-1-(3-cyanophenyl)heptan-1-ol |

| Nitrile | 1. LiAlH₄, Et₂O; 2. H₂O | 7-Chloro-1-(3-(aminomethyl)phenyl)-1-oxoheptane |

| Ketone and Nitrile | 1. LiAlH₄ (excess), Et₂O; 2. H₂O | 7-Chloro-1-(3-(aminomethyl)phenyl)heptan-1-ol |

| Reductive Amination (Ketone) | R-NH₂, cat. acid; then NaBH₃CN | N-Alkyl-1-(3-cyanophenyl)-7-chloroheptan-1-amine |

[3+2] Cycloaddition Reactions and Heterocycle Formation

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component (dipolarophile) in [3+2] cycloaddition reactions to form five-membered heterocycles. uchicago.edu This reaction involves a 1,3-dipole reacting with the nitrile. For example, the reaction with an azide (R-N₃) can yield a tetrazole ring, a common scaffold in medicinal chemistry. This reaction is often catalyzed by Lewis acids.

Similarly, nitrile oxides, generated in situ from oximes, can react with the cyano group to form 1,2,4-oxadiazoles. These cycloaddition reactions are valuable for constructing complex heterocyclic systems from relatively simple precursors. nih.gov The regioselectivity of the cycloaddition is a key consideration, determined by the electronic and steric properties of both the dipole and the dipolarophile. figshare.com

Table 3: Potential [3+2] Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

|---|---|---|

| Organic Azide (R-N₃) | Nitrile (-C≡N) | Substituted Tetrazole |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Nitrile (-C≡N) | Substituted 1,2,4-Oxadiazole |

| Azomethine Ylide | Nitrile (-C≡N) | Dihydropyrrole derivative |

Aromatic Ring Functionalization: Electrophilic and Nucleophilic Aromatic Substitutions

The aromatic ring of this compound is substituted with two electron-withdrawing groups: the cyano group and the acyl group. Both of these groups are deactivating and meta-directing for electrophilic aromatic substitution (EAS). Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would require harsh conditions, and the incoming electrophile would be directed to the positions meta to both existing substituents (C4, C6, and C2 relative to the acyl group).

Nucleophilic aromatic substitution (NAS) on the ring is generally difficult as the ring is not sufficiently electron-deficient and lacks a good leaving group at an activated position (ortho or para to a strong electron-withdrawing group). The chlorine atom on the heptane chain is an aliphatic halide and would undergo nucleophilic substitution (Sₙ1 or Sₙ2) rather than participating in NAS on the aromatic ring. youtube.comdocbrown.info

Table 4: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| Acyl Group (-COR) | C1 | Deactivating (-I, -M) | Meta (C5) |

| Cyano Group (-CN) | C3 | Deactivating (-I, -M) | Meta (C5) |

| Combined Effect | - | Strongly Deactivating | Strongly directs to C5 |

Stereochemical Control and Regioselectivity in Reactions

Stereoselectivity is a critical aspect of the chemical transformations of this compound, particularly in reactions involving the prochiral ketone. wikipedia.org

The reduction of the carbonyl group creates a new stereocenter. The use of achiral reducing agents like NaBH₄ will result in a racemic mixture of the corresponding secondary alcohol. However, enantioselective reduction can be achieved using chiral reducing agents or catalysts, leading to the preferential formation of one enantiomer over the other. msu.edu This is an example of asymmetric induction.

In [3+2] cycloaddition reactions, both stereoselectivity and regioselectivity are important. khanacademy.org The facial selectivity of the approach of the 1,3-dipole to the nitrile is generally not a factor as the nitrile is linear. However, when reacting with unsymmetrical 1,3-dipoles, two different regioisomers can be formed. The preferential formation of one regioisomer over the other is known as regioselectivity and is governed by the matching of the frontier molecular orbitals (HOMO and LUMO) of the reactants. figshare.com The presence of the bulky chloroheptanoyl chain and the electronics of the cyanophenyl ring can influence this selectivity.

Table 5: Stereochemical and Regiochemical Considerations

| Reaction Type | Key Feature | Controlling Factors | Potential Outcome |

|---|---|---|---|

| Ketone Reduction | Stereoselectivity | Chiral reducing agents/catalysts (e.g., CBS catalyst) | Enantioenriched secondary alcohol |

| [3+2] Cycloaddition | Regioselectivity | Frontier Molecular Orbital (FMO) interactions, steric hindrance | Preferential formation of one regioisomeric heterocycle |

| Alkyl Halide Substitution (Sₙ2) | Stereospecificity | Reaction at a chiral center (if derivatized) | Inversion of configuration |

Spectroscopic and Advanced Analytical Characterization of 7 Chloro 1 3 Cyanophenyl 1 Oxoheptane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete structural assignment of 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane can be achieved.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are influenced by the neighboring functional groups, namely the carbonyl group, the aromatic ring with a cyano substituent, and the terminal chloromethyl group.

The protons on the aromatic ring are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic current and the electron-withdrawing nature of the cyano and carbonyl substituents. The specific splitting patterns (e.g., doublet, triplet, multiplet) will depend on the coupling between adjacent protons. The protons of the aliphatic heptane (B126788) chain will resonate at higher fields (upfield). The methylene (B1212753) group adjacent to the carbonyl group (α-CH₂) is expected to be the most deshielded of the aliphatic protons, likely appearing around 2.9-3.1 ppm as a triplet. The methylene group attached to the chlorine atom (ω-CH₂) would also be deshielded, with an expected chemical shift in the range of 3.5-3.7 ppm, also as a triplet. The remaining methylene groups in the chain would appear as multiplets in the more shielded region of the spectrum, typically between 1.3 and 1.8 ppm.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | m |

| -CH₂- (adjacent to C=O) | 2.9 - 3.1 | t |

| -CH₂- (adjacent to Cl) | 3.5 - 3.7 | t |

| -(CH₂)₄- | 1.3 - 1.8 | m |

Note: This is a predictive table. Actual chemical shifts may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon is the most deshielded and is expected to appear at a chemical shift of approximately 198-202 ppm. The carbons of the aromatic ring will resonate in the 125-140 ppm region, with the carbon attached to the cyano group and the carbon attached to the carbonyl group being the most deshielded. The cyano carbon itself will have a characteristic chemical shift around 115-120 ppm.

The aliphatic carbons will appear in the upfield region. The carbon of the methylene group adjacent to the carbonyl group is expected around 38-42 ppm, while the carbon attached to the chlorine atom will be in the range of 43-47 ppm. The remaining methylene carbons of the heptane chain will be found between 22 and 32 ppm. This analysis is similar to what would be expected for related compounds like 1-Chloro-7-phenylheptane.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 198 - 202 |

| Aromatic-C | 125 - 140 |

| -CN | 115 - 120 |

| -CH₂- (adjacent to C=O) | 38 - 42 |

| -CH₂- (adjacent to Cl) | 43 - 47 |

| -(CH₂)₄- | 22 - 32 |

Note: This is a predictive table. Actual chemical shifts may vary based on the solvent and experimental conditions.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene groups in the heptane chain, confirming their sequence. It would also show couplings between the aromatic protons, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group will show a cross-peak, allowing for the direct assignment of the carbon signal based on the already assigned proton signal.

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound, with the molecular formula C₁₄H₁₆ClNO, the expected exact mass can be calculated. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M).

Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₁₄H₁₆³⁵ClNO | 249.0920 |

| [M+2]⁺ | C₁₄H₁₆³⁷ClNO | 251.0891 |

Note: These are calculated values.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a sample and for analyzing mixtures. In a GC-MS analysis of this compound, the compound would first be separated from any impurities on the GC column, and then the mass spectrum of the pure compound would be obtained.

The mass spectrum would show the molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the heptane chain, leading to the formation of a 3-cyanobenzoyl cation.

McLafferty rearrangement: If sterically possible, this could lead to the loss of a neutral alkene fragment.

Cleavage of the C-Cl bond: Loss of a chlorine radical.

Fragmentation of the alkyl chain: A series of losses of CₓHᵧ fragments.

The analysis of these fragmentation patterns, similar to what would be done for a compound like 1-Chloro-7-phenylheptane, provides confirmatory evidence for the structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

The structure of this compound contains three key functional groups that exhibit characteristic vibrational frequencies: the aryl ketone (C=O), the nitrile (C≡N), and the alkyl chloride (C-Cl).

The ketone functional group, specifically the carbonyl (C=O) stretch, is one of the most prominent and easily identifiable peaks in an IR spectrum. For simple ketones, this strong absorption band typically appears around 1710 cm⁻¹. jove.com However, in this compound, the ketone is conjugated with the phenyl ring. This conjugation delocalizes the π electrons, imparting a partial single bond character to the C=O bond. jove.com Consequently, less energy is required to excite the stretching vibration, resulting in a shift of the absorption peak to a lower frequency, generally in the range of 1680-1700 cm⁻¹.

The nitrile group (C≡N) also has a very characteristic and sharp absorption in the IR spectrum. The triple bond of the nitrile group typically absorbs in the region of 2220-2260 cm⁻¹. This peak is usually of medium intensity and is located in a region of the spectrum that is often free from other interfering absorptions, making it a reliable diagnostic tool for the presence of the nitrile functionality.

The carbon-chlorine (C-Cl) bond of the chloroheptane chain gives rise to stretching vibrations in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the conformation of the alkyl chain. This region often contains numerous other peaks, which can sometimes complicate the precise assignment of the C-Cl stretch without comparative analysis with similar structures.

Raman spectroscopy serves as a complementary technique to IR. While the carbonyl group shows a strong band in Raman as well, the nitrile and C-Cl bonds are also readily observable. The C≡N stretch is typically strong and sharp in Raman spectra. The C-Cl stretch, while potentially weak in the IR, can sometimes be more clearly identified in the Raman spectrum.

Table 1: Expected Characteristic Vibrational Modes for this compound

| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Aryl Ketone | C=O | Stretch | 1680 - 1700 | Strong |

| Nitrile | C≡N | Stretch | 2220 - 2260 | Medium, Sharp |

| Alkyl Chloride | C-Cl | Stretch | 600 - 800 | Medium to Weak |

| Aromatic Ring | C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic Chain | C-H | Stretch | 2850 - 2960 | Medium to Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics for Electronic Transitions of the Aryl Ketone System

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. For this compound, the aryl ketone chromophore is the primary determinant of its UV-Vis absorption characteristics.

The electronic transitions observed in aryl ketones typically involve the promotion of electrons from lower energy molecular orbitals to higher energy ones. The most relevant transitions for this system are the π → π* and n → π* transitions. pharmatutor.org

The π → π transition* involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com These transitions are generally of high intensity (large molar absorptivity, ε) and, for conjugated systems like aryl ketones, occur at longer wavelengths compared to non-conjugated systems. jove.com The benzene (B151609) ring in conjunction with the ketone will likely result in a strong absorption band in the UV region, typically around 240-280 nm.

The n → π transition* involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. pharmatutor.org These transitions are "forbidden" by symmetry rules, resulting in a much lower intensity (low molar absorptivity) compared to π → π* transitions. pharmatutor.orgyoutube.com The n → π* transition for aryl ketones typically appears as a weaker, broader band at a longer wavelength, often in the range of 300-350 nm. The polarity of the solvent can influence the position of this peak; increasing solvent polarity generally causes a blue shift (a shift to a shorter wavelength). shu.ac.uk

Table 2: Expected Electronic Transitions for this compound

| Transition | Description | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | Excitation of a π electron to a π antibonding orbital | ~240 - 280 nm | High (ε > 10,000) |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital | ~300 - 350 nm | Low (ε < 1000) |

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Should a suitable single crystal of this compound be obtained, this technique could provide a wealth of structural information.

The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org From this pattern, a three-dimensional electron density map of the molecule can be generated, which allows for the determination of:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Conformation: The exact spatial arrangement of the flexible heptyl chloride chain relative to the more rigid cyanophenyl ketone moiety.

Intermolecular interactions: How individual molecules of this compound pack together in the crystal lattice, revealing information about non-covalent interactions such as dipole-dipole interactions or van der Waals forces.

Stereochemistry: Unambiguous assignment of the absolute configuration if the molecule is chiral and crystallizes in a chiral space group.

As of the current literature survey, no published crystal structure for this compound is available. The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound, which can be a challenging process. If a structure were determined, it would provide an invaluable benchmark for computational modeling and a deeper understanding of the molecule's solid-state properties. mdpi.commdpi.com

Computational Chemistry and Theoretical Modeling of 7 Chloro 1 3 Cyanophenyl 1 Oxoheptane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, had they been applied to 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane, would provide critical insights into its electronic structure and three-dimensional shape.

Density Functional Theory (DFT) Studies for Energetics and Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would be instrumental in determining its most stable three-dimensional arrangement (conformation) by calculating the energies of various possible geometries. This analysis would identify the lowest energy conformer and the energy barriers between different conformations, which are crucial for understanding its reactivity and interactions. However, no specific DFT studies for this compound are available in the current body of scientific literature.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate electronic structure information. For this compound, ab initio calculations would offer a benchmark for its electronic properties, such as electron density distribution, molecular orbital energies, and ionization potential. At present, no such high-accuracy calculations for this molecule have been published.

Reaction Mechanism Predictions and Transition State Analysis

Understanding how a molecule participates in chemical reactions is a key area of chemical research. Computational chemistry can be used to predict reaction pathways and identify the high-energy transition states that govern the speed of a reaction. For this compound, this could involve modeling its potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the ketone or cyano groups. Such studies would calculate the energy profile of the reaction, providing valuable information on its feasibility and kinetics. Regrettably, no computational studies on the reaction mechanisms or transition state analyses involving this compound are currently available.

Spectroscopic Property Simulations and Comparison with Experimental Data

Computational methods can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These simulations are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, simulated spectra would predict the characteristic peaks and chemical shifts, which could then be compared with experimentally obtained data to validate its identity and purity. As of now, no published computational spectroscopic data for this compound exists.

Strategic Applications of 7 Chloro 1 3 Cyanophenyl 1 Oxoheptane As a Versatile Organic Building Block

Role in the Synthesis of Complex Polyfunctional Organic Molecules

7-Chloro-1-(3-cyanophenyl)-1-oxoheptane possesses three distinct functional groups—a terminal alkyl chloride, an aromatic ketone, and a nitrile group. This trifunctional nature makes it a potentially valuable starting material for the synthesis of complex polyfunctional organic molecules. The differential reactivity of these groups allows for sequential chemical transformations.

For instance, the alkyl chloride can undergo nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functionalities. The ketone group can be subjected to reactions like reduction to an alcohol, Grignard addition for carbon-carbon bond formation, or reductive amination. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further points for molecular elaboration. The strategic, stepwise modification of these groups would enable the construction of intricate molecular architectures from a single, versatile precursor.

Precursor for Nitrogen-Containing Heterocyclic Compounds (e.g., based on the nitrile functionality)

The presence of the nitrile group in this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The nitrile functionality is a well-established synthon for the construction of heterocycles such as pyridines, pyrimidines, and quinazolines.

One potential pathway involves the reaction of the nitrile with a suitable dinucleophile. For example, condensation with an α,β-unsaturated ketone in the presence of a base could lead to the formation of a substituted pyridine (B92270) ring. Alternatively, the nitrile group can be transformed into an amidine, which can then be cyclized with a β-dicarbonyl compound to yield a pyrimidine. The ketone and chloroalkane functionalities could be either carried through the synthesis or used to construct fused ring systems.

Utility in Polymer Science and Materials Chemistry through Controlled Functionalization (e.g., incorporation of nitrile groups into polymers)

In the realm of polymer science, this compound could serve as a functional monomer or a modifying agent. The terminal chloro group allows for its incorporation into polymer chains via nucleophilic substitution polymerization or as a side-chain modification of a pre-existing polymer with nucleophilic sites.

The incorporation of the cyanophenyl group into a polymer backbone can impart specific properties. Nitrile groups are known to enhance thermal stability and solvent resistance, and can also influence the dielectric properties of the material. Furthermore, the nitrile groups within the polymer can be post-functionalized, for example, by conversion to tetrazoles, which can act as ligands for metal-ion coordination, leading to the formation of functional polymer-metal complexes.

Development of Targeted Libraries for Chemical Research (e.g., synthesis of diverse compounds for screening purposes)

The trifunctional nature of this compound makes it an ideal scaffold for the development of targeted chemical libraries for high-throughput screening in drug discovery and materials science. By systematically reacting each of the three functional groups with a diverse set of reagents, a large and varied library of compounds can be generated from a single starting material.

For example, a combinatorial approach could be employed where the chloro group is reacted with a set of amines, the ketone is reacted with a set of reducing agents or Grignard reagents, and the nitrile is subjected to various hydrolysis or cycloaddition conditions. This would rapidly generate a collection of structurally diverse molecules that can be screened for desired biological activities or material properties.

Contribution to Methodology Development in Contemporary Organic Synthesis

This compound can serve as a model substrate for the development of new synthetic methodologies. The presence of multiple, electronically distinct functional groups allows for the study of chemoselectivity in new chemical transformations. For instance, a new catalytic system designed for the selective reduction of an aromatic ketone in the presence of a nitrile could be tested on this molecule.

Furthermore, the compound could be used to develop novel one-pot, multi-component reactions where two or more of the functional groups react in a single synthetic operation to build complex molecular structures efficiently. The development of such methodologies is a key area of contemporary organic synthesis, aiming to reduce step counts, waste, and cost in the production of valuable chemical compounds.

Q & A

Q. What are the established synthetic routes for 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane, and what are their comparative yields under standard conditions?

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Friedel-Crafts acylation : Reacting 3-cyanophenyl derivatives with chloroheptanoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Yields range from 45% to 68% depending on solvent polarity and reaction time .

- Ketone functionalization : Introducing the chloro substituent via nucleophilic substitution on a pre-formed heptanone backbone. This method achieves ~55% yield but requires careful control of reaction temperature to avoid side products .

Q. Comparative Table of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃ | Dichloromethane | 68 | Byproduct formation |

| Ketone functionalization | K₂CO₃ | DMF | 55 | Temperature sensitivity |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Critical characterization methods include:

- ¹H/¹³C NMR :

- ¹H NMR : A singlet at δ 2.8–3.1 ppm (ketone carbonyl proton), aromatic protons in δ 7.2–7.8 ppm (3-cyanophenyl group), and a multiplet at δ 1.4–1.9 ppm (aliphatic chain) .

- ¹³C NMR : A carbonyl signal at ~208 ppm and nitrile carbon at ~118 ppm .

- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~2230 cm⁻¹ (C≡N stretch) .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 280.12 (calculated for C₁₄H₁₅ClNO⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations of the compound's reactivity?

Discrepancies often arise in:

- Electrophilic substitution patterns : Density Functional Theory (DFT) may predict preferential substitution at the para position, while experiments show meta dominance due to steric effects.

Q. What advanced computational methods are recommended for studying the electronic properties of this compound, and how should these be validated experimentally?

- DFT and TD-DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. For example, a HOMO-LUMO gap of ~4.2 eV suggests moderate stability under oxidative conditions .

- Validation :

Q. How should researchers design stability studies to assess the compound's degradation under varying pH and temperature conditions?

- Methodology :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC at intervals (0, 24, 72 hours).

- Identify degradation products using LC-MS/MS .

- Key Findings :

- Acidic conditions (pH < 4) : Hydrolysis of the nitrile group to carboxylic acid occurs within 48 hours at 60°C.

- Alkaline conditions (pH > 10) : Ketone oxidation dominates, forming a diketone side product .

Q. What strategies are effective in optimizing the compound's bioavailability for preclinical studies?

Q. How can mechanistic studies elucidate the compound's interaction with biological targets, such as enzyme inhibition?

- Kinetic Analysis : Use Michaelis-Menten plots to determine inhibition constants (Kᵢ). For example, competitive inhibition of cytochrome P450 enzymes shows a Kᵢ of 12 µM .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate between covalent and non-covalent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.